![molecular formula C22H23ClN2O3 B2708527 (E)-N-(2-chlorophenyl)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide CAS No. 380423-71-2](/img/structure/B2708527.png)
(E)-N-(2-chlorophenyl)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-(2-chlorophenyl)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide is a chemical compound that belongs to the class of enamide derivatives. It has gained significant attention in recent years due to its potential applications in scientific research.
Mechanism of Action
The mechanism of action of (E)-N-(2-chlorophenyl)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide is not fully understood. However, it is believed to work by inhibiting certain enzymes and pathways that are involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
(E)-N-(2-chlorophenyl)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and inflammation. It has also been found to reduce the production of certain cytokines that are involved in the inflammatory response.
Advantages and Limitations for Lab Experiments
One advantage of using (E)-N-(2-chlorophenyl)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide in lab experiments is its potential anti-cancer and anti-inflammatory properties. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to determine its exact effects.
Future Directions
There are several future directions for the study of (E)-N-(2-chlorophenyl)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide. One direction is to further investigate its mechanism of action and how it affects cancer cell growth and inflammation. Another direction is to study its potential in treating other diseases and conditions, such as autoimmune disorders and neurodegenerative diseases. Additionally, more research is needed to determine the optimal dosage and administration of (E)-N-(2-chlorophenyl)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide for maximum efficacy.
Synthesis Methods
The synthesis of (E)-N-(2-chlorophenyl)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide is a multi-step process that involves the reaction of 2-chlorobenzonitrile with 3-methoxy-4-pentanol in the presence of a base to form 3-methoxy-4-pentoxybenzonitrile. This intermediate is then reacted with 2-chloro-N-(prop-2-en-1-yl)benzamide in the presence of a base to form the final product.
Scientific Research Applications
(E)-N-(2-chlorophenyl)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide has been found to have potential applications in scientific research. It has been studied for its anti-cancer properties and has shown promising results in inhibiting the growth of cancer cells in vitro. It has also been studied for its anti-inflammatory properties and has shown potential in reducing inflammation in animal models.
properties
IUPAC Name |
(E)-N-(2-chlorophenyl)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O3/c1-3-4-7-12-28-20-11-10-16(14-21(20)27-2)13-17(15-24)22(26)25-19-9-6-5-8-18(19)23/h5-6,8-11,13-14H,3-4,7,12H2,1-2H3,(H,25,26)/b17-13+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFGWAEOHZSRFQH-GHRIWEEISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=C2Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCOC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(2-chlorophenyl)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.